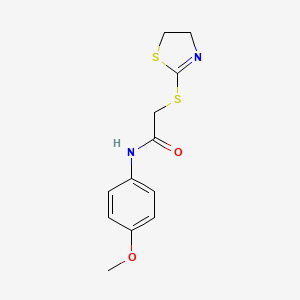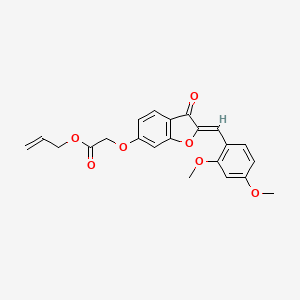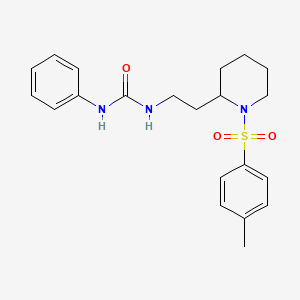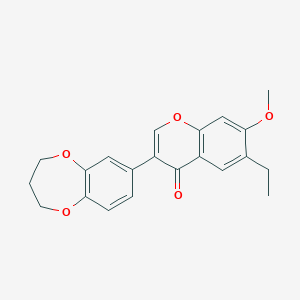
2-(Oxolan-3-yl)-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Oxolan-3-yl)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H9NO3S and its molecular weight is 199.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Properties
Thiazole derivatives, including compounds structurally related to 2-(Oxolan-3-yl)-1,3-thiazole-5-carboxylic acid, have been investigated for their potential antibacterial and antifungal properties. For instance, novel heterocyclic compounds incorporating the thiazole ring have shown antibacterial activity against various strains, such as Bacillus subtilis, Staphylococcus aureus, Salmonella typhimurium, and Escherichia coli. The antifungal activity of these compounds was also evaluated against fungal strains like Penicillium expansum and Botryodiplodia theobromae (Patel & Patel, 2015). Additionally, thiazole-based amino acids and peptides were synthesized and found to exhibit moderate antimicrobial activity against bacteria such as Staphylococcus aureus and Bacillus cereus, as well as fungi including Candida albicans (Stanchev et al., 1999).
Synthesis and Structural Analysis
Research has also focused on the synthesis of compounds related to this compound and their structural properties. For instance, studies have detailed the synthesis of thiazole and oxazole-containing di- and tripeptide mimetics, providing insights into their conformational properties through X-ray crystal structures and ab initio calculations. These studies help in understanding the potential applications of these compounds in various scientific fields (Kaiser et al., 2000).
Biological and Medicinal Applications
In addition to antimicrobial properties, compounds structurally similar to this compound have shown potential in biological and medicinal applications. For instance, derivatives of thiazole-4-carboxylic acid have been explored for their cytotoxic activities, particularly against specific cell lines, indicating potential applications in cancer research (Chen et al., 2013).
Properties
IUPAC Name |
2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c10-8(11)6-3-9-7(13-6)5-1-2-12-4-5/h3,5H,1-2,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHORYPXXCOIWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2437906.png)
![1-benzyl-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2437908.png)
![8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2437910.png)
![1-[(4-chlorophenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2437911.png)
![N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2437912.png)
![Tert-butyl 3-cyano-4-{4-[(ethylsulfanyl)methyl]benzoyl}piperazine-1-carboxylate](/img/structure/B2437913.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2437914.png)
![3-{4-Methoxy-3-[(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2437915.png)



![(Z)-ethyl 2-(2-((3,4-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2437921.png)

